3-Methylpyrrolo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
3-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-9-7-3-2-4-8(6)7/h2-5H,1H3 |
InChI Key |
OZAXNIAUBALJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC=CN12 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Methylpyrrolo 2,1 B Thiazole and Analogues
Annulation Strategies for Pyrrolo[2,1-b]thiazole Ring Systems
The construction of the fused pyrrolo[2,1-b]thiazole framework can be achieved by two main retrosynthetic disconnections, leading to strategies that either build the thiazole (B1198619) ring second or the pyrrole (B145914) ring second.
The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring, traditionally involving the condensation of an α-haloketone with a thioamide. nih.govnih.gov This reaction proceeds through the formation of an intermediate, which then cyclizes and dehydrates to form the aromatic thiazole ring. nih.gov The general mechanism involves the reaction between compounds containing an N-C-S fragment (like thiourea (B124793) or thioamides) and α-halocarbonyl compounds. nih.gov
While the Hantzsch synthesis is versatile for producing a wide array of substituted thiazoles, its direct application starting from a pyrrole derivative to yield a pyrrolo[2,1-b]thiazole is less commonly documented than the alternative annulation strategy. nih.govnih.gov Theoretically, this approach would entail reacting a suitably functionalized pyrrole, such as a 2-(haloacetyl)pyrrole, with a thioamide source to form the fused thiazole ring. A new route involving substitution into a thiazole 2-methyl group followed by intramolecular cyclization and dehydration has been shown to produce 3-methyl-6-phenylpyrrolothiazole in high yield.
A more prevalent and extensively developed strategy for synthesizing the pyrrolo[2,1-b]thiazole core involves the annulation of a pyrrole ring onto a starting thiazole derivative. This approach offers robust and flexible methods for creating the desired fused heterocyclic system, with 1,3-dipolar cycloaddition being a particularly powerful tool.
One of the most effective methods for constructing the pyrrole ring in this context is the 1,3-dipolar cycloaddition reaction. acs.orgwikipedia.org This reaction involves an azomethine ylide acting as a 1,3-dipole, which reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered nitrogen-containing ring. acs.orgwikipedia.org
In the synthesis of pyrrolo[2,1-b]thiazoles, a thiazolium azomethine ylide is generated in situ from a corresponding thiazolium salt. This ylide then participates in an efficient [3+2] cycloaddition with a suitable dipolarophile, such as an acetylene (B1199291) derivative, to yield the target pyrrolo[2,1-b]thiazole scaffold. acs.orgnih.gov This approach is a powerful method for building fused 5-5 heteroaromatic systems.
The 1,3-dipolar cycloaddition reactions of thiazolium azomethine ylides can proceed with high levels of selectivity, providing a controlled route to specific isomers. nih.govacs.org The regioselectivity of the cycloaddition—the orientation in which the dipole and dipolarophile combine—can be controlled, for instance, by the position of activating groups on the dipolarophile. nih.govacs.org
Stereoselectivity is also a key feature of these reactions, particularly when using prochiral dipolarophiles. nih.govacs.org The reaction can be highly diastereoselective, favoring the formation of one stereoisomer over others. nih.gov For example, reactions with cyclic vinyl sulfoxides exhibit complete endo selectivity. nih.govacs.org The stereochemical outcome is often governed by the frontier molecular orbitals of the reactants, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
For the asymmetric synthesis of chiral pyrrolo[2,1-b]thiazoles, the use of a sulfinyl group as a chiral auxiliary on the dipolarophile is a highly effective strategy. nih.govacs.org Enantiopure activated vinyl sulfoxides serve as excellent dipolarophiles in these 1,3-dipolar reactions, allowing for the synthesis of polyfunctionalized pyrrolo[2,1-b]thiazoles in a highly regio- and stereoselective manner. nih.govacs.org
The chiral sulfinyl group is the primary factor controlling the stereochemical course of the reaction. It dictates the endo selectivity of the process and, crucially, the π-facial selectivity. nih.govacs.org In reactions involving (Z)-3-p-tolylsulfinylacrylonitriles, the facial selectivity is completely controlled by the configuration of the sulfinyl sulfur atom. nih.govnih.gov This high degree of stereocontrol provides an efficient pathway to enantiomerically enriched pyrrolo[2,1-b]thiazole derivatives. However, in other systems, such as with 5-alkoxy-3-p-tolylsulfinyl furan-2(5H)-ones, the π-facial selectivity is mainly controlled by the configuration at the C-5 position of the furanone ring. nih.govacs.org
| Ylide Precursor | Dipolarophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| Thiazolium Salt | (S)-5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-one | Corresponding pyrrolo[2,1-b]thiazole adduct | >95:5 | 70 |
| Thiazolium Salt | (R)-5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-one | Corresponding pyrrolo[2,1-b]thiazole adduct | >95:5 | 65 |
| Thiazolium Salt | (S,Z)-3-p-tolylsulfinylacrylonitrile | Corresponding pyrrolo[2,1-b]thiazole adduct | >95:5 | 85 |
| Thiazolium Salt | (R,Z)-3-p-tolylsulfinylacrylonitrile | Corresponding pyrrolo[2,1-b]thiazole adduct | >95:5 | 83 |
A significant refinement to the cycloaddition strategy involves the use of a C-2 methanethiol (B179389) (-SMe) group on the thiazolium ylide precursor. acs.orgnih.govacs.org The initial [3+2] cycloaddition product is a dihydropyrrolo[2,1-b]thiazole, which requires a subsequent oxidation step to form the final aromatic system. This oxidation step can sometimes lead to side reactions or require harsh reagents. acs.orgnih.gov
By incorporating a methanethiol group at the C-2 position of the thiazole, this oxidation step can be circumvented. acs.org The methanethiol group functions as an excellent leaving group. acs.org Following the initial cycloaddition, the methanethiol group is eliminated from the cycloadduct in a thermodynamically favorable process that directly yields the fully aromatic pyrrolo[2,1-b]thiazole. acs.org This "oxidationless" approach suppresses ring-opening side reactions and simplifies the synthetic sequence, providing a more efficient route to the target compounds. acs.orgnih.gov
| Thiazole Reactant | Dipolarophile | Yield of Pyrrolo[2,1-b]thiazole Product (%) |
|---|---|---|
| 2-Methylthio-1,3-thiazole | Dimethyl acetylenedicarboxylate | 66 |
| 2-Methylthio-1,3-thiazole | Diethyl acetylenedicarboxylate | 68 |
| 2-Methylthio-1,3-thiazole | Di-tert-butyl acetylenedicarboxylate | 54 |
| 5-Methyl-2-(methylthio)thiazole | Dimethyl acetylenedicarboxylate | 41 |
| 2-(Methylthio)-5-phenylthiazole | Dimethyl acetylenedicarboxylate | 52 |
Pyrrole Ring Annulation to Thiazole Derivatives
Reactions of 2-Methylidenethiazolidines and Related Derivatives
One synthetic approach to the pyrrolo[2,1-b]thiazole core involves the utilization of 2-methylidenethiazolidine derivatives. These precursors, possessing a reactive exocyclic double bond, can undergo cyclization reactions to form the fused pyrrole ring.
A notable example involves the reaction of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and the corresponding acetonitriles. These compounds react with substituted benzaldehydes at the endocyclic methylene (B1212753) group, leading to the formation of 5-arylmethylidene derivatives. Subsequent treatment of these intermediates with a Vilsmeier-Haack reagent, such as the DMF•POCl₃ complex, furnishes 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl esters and their corresponding 7-carbonitriles. The stereochemistry of the arylmethylidene moiety has been confirmed by X-ray crystallography to be the (Z)-configuration. ekb.eg
Table 1: Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Ethyl [4-oxo-3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene]acetate | 1. Benzaldehyde, 2. DMF/POCl₃ | Ethyl 2-(benzylidene)-5-benzoyl-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylate | Data not available |
Intramolecular Cyclization and Dehydration Approaches
Intramolecular cyclization followed by dehydration is a fundamental strategy for the formation of the pyrrolo[2,1-b]thiazole ring system. This approach typically involves the construction of a thiazole precursor bearing a side chain that can undergo a ring-closing reaction to form the fused pyrrole ring.
One such method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines. The reaction is proposed to proceed through the formation of an iminothiadiazole intermediate, which then undergoes an in-situ dehydrative cyclization to yield the fused heterocyclic system. nih.gov For instance, the reaction with 2-aminothiazole (B372263) leads to the formation of a dithiazole compound through this intramolecular cyclization-dehydration sequence. nih.gov
Another relevant example is the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. This method proceeds via activation of the carboxylic acid with thionyl chloride, followed by an intramolecular cyclization and in situ deoxygenation of a sulfoxide (B87167) intermediate. This highlights the utility of intramolecular cyclization as a key step in forming the thiazole ring, which is a precursor to the pyrrolo[2,1-b]thiazole system. nih.gov
Multicomponent and Cascade Reactions for Pyrrolo[2,1-b]thiazole Formation
Multicomponent and cascade (or domino) reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot. These strategies offer advantages in terms of efficiency, atom economy, and reduced waste generation.
Oxidative [3+2]-Annulation between Nitroalkenes and Azolium Ylides
A facile and efficient method for the synthesis of enamine.netenamine.net-annulated N-fused heterocycles, including pyrrolo[2,1-b]thiazoles, is the copper-mediated oxidative [3+2]-annulation between nitroalkenes and azolium ylides. nih.govnih.govnih.gov This reaction proceeds under mild conditions, utilizing a copper(II) trifluoroacetate/2,6-lutidine system as a promoter. The method is applicable to a broad range of nitroalkenes and thiazolium salts, providing the target pyrrolo[2,1-b]thiazole derivatives in moderate to good yields. nih.gov
The reaction of an α-unsubstituted nitroalkene with a thiazolium salt under optimized conditions can lead to the formation of a 7-unsubstituted pyrrolo[2,1-b]thiazole along with a 7-nitro-substituted product. nih.gov
Table 2: Oxidative [3+2]-Annulation for Pyrrolo[2,1-b]thiazole Synthesis nih.gov
| Nitroalkene | Thiazolium Salt | Promoter System | Product | Yield (%) |
|---|---|---|---|---|
| (E)-β-Nitrostyrene | 3-Methylthiazolium iodide | Cu(TFA)₂/2,6-Lutidine | 3-Methyl-7-phenylpyrrolo[2,1-b]thiazole | Moderate to Good |
| (E)-1-Nitroprop-1-ene | 3-Ethylthiazolium bromide | Cu(TFA)₂/2,6-Lutidine | 3-Ethyl-7-methylpyrrolo[2,1-b]thiazole | Moderate to Good |
Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides
An approach to complex, multi-ring systems containing the pyrrolo[2,1-b]thiazole core involves the reaction of aroylpyrrolobenzothiazinetriones with Schiff bases. This reaction leads to the formation of an unprecedented 6/5/5/5-tetracyclic alkaloid-like spiroheterocyclic system of benzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole. nih.govresearchgate.net
The reaction is typically carried out by heating a mixture of the aroylpyrrolobenzothiazinetrione and the Schiff base in a solvent such as benzene. The product can often be isolated by filtration and further purification. nih.gov
Table 3: Synthesis of Benzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole Derivatives nih.gov
| Aroylpyrrolobenzothiazinetrione | Schiff Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 3a-Benzoyl-2,3-diphenyl-3,3a-dihydrobenzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole-1,4,5(2H)-trione | N-Benzylideneaniline | Benzene | (3R,3aS,11aR*)-3a-Benzoyl-2,3-diphenyl-3,3a-dihydrobenzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole-1,4,5(2H)-trione | 23 |
Thermal Cyclization of Morita-Baylis-Hillman Adducts of Thiazole-2-Carboxaldehyde
A simple and effective route to 6-substituted pyrrolo[2,1-b]thiazoles involves the thermal cyclization of Morita-Baylis-Hillman (MBH) acetates derived from thiazole-2-carboxaldehyde. researchgate.net The MBH reaction is a three-component reaction that forms a C-C bond between an activated alkene and an electrophile, catalyzed by a tertiary amine or phosphine. The resulting adducts are versatile intermediates for the synthesis of various heterocyclic compounds. uc.pt
The thermal cyclization of these MBH acetates provides a direct pathway to the pyrrolo[2,1-b]thiazole skeleton. This method offers a straightforward approach to introduce substituents at the 6-position of the fused ring system.
Modern Synthetic Advancements
Recent advancements in synthetic organic chemistry have introduced novel technologies and methodologies that can be applied to the synthesis of complex heterocyclic systems like pyrrolo[2,1-b]thiazoles, offering improvements in efficiency, safety, and sustainability.
Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the preparation of heterocyclic compounds. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The modular nature of flow systems also enables the telescoping of multiple reaction steps into a continuous process, minimizing the need for isolation and purification of intermediates. rsc.org While specific examples for 3-methylpyrrolo[2,1-b]thiazole are not yet prevalent, the application of flow chemistry to the synthesis of thiazoles and other fused heterocycles demonstrates its potential for the efficient production of this class of compounds. nih.gov
Photocatalysis: Visible-light photocatalysis has gained significant attention as a green and sustainable method for driving a wide range of organic transformations. researchgate.net By using a photocatalyst that can absorb visible light, new reaction pathways can be accessed under mild conditions. This methodology has been successfully employed for the synthesis of various five-membered nitrogen heterocycles, including pyrroles and their fused derivatives. researchgate.net For instance, visible-light-mediated catalyst-free reactions have been developed for the synthesis of functionalized thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazoles in aqueous media, showcasing the potential of photocatalysis in green heterocyclic synthesis. nih.gov The application of photocatalytic strategies to the synthesis of this compound could offer novel and environmentally benign routes to this important scaffold.
Microwave-Assisted Synthesis in N-Alkylation Steps
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. In the context of pyrrolo[2,1-b]thiazole synthesis, microwave irradiation has been effectively employed to facilitate the crucial N-alkylation step of the thiazole ring. conicet.gov.ar This approach significantly reduces reaction times compared to conventional heating methods. conicet.gov.ar
The synthesis of substituted pyrrolo[2,1-b]thiazoles can be achieved from corresponding thiazole intermediates. The key N-alkylation step, which leads to the formation of the bicyclic system, is notably enhanced by microwave assistance. conicet.gov.ar For instance, the reaction of appropriately substituted thiazoles with reagents that introduce the second ring can be completed in a much shorter timeframe under microwave irradiation. This methodology has been successfully applied to synthesize pyrrolo[2,1-b]thiazoles bearing a carbohydrate moiety, highlighting its utility in creating complex and potentially bioactive molecules. conicet.gov.ar
| Reactant 1 | Reactant 2 | Conditions | Product | Advantage of Microwave |
| Substituted Thiazole | Alkylating Agent | Microwave Irradiation | Substituted Pyrrolo[2,1-b]thiazole | Reduced reaction times conicet.gov.ar |
The use of microwave irradiation in the N-alkylation step not only accelerates the reaction but can also lead to cleaner reaction profiles and easier purification of the final products. This efficiency is a significant advantage in the multi-step synthesis of complex heterocyclic structures.
Metal-Free Approaches to Pyrrolothiazoles
In recent years, there has been a growing emphasis on the development of metal-free synthetic methods in organic chemistry to avoid the potential toxicity and environmental impact of residual metals in the final products, particularly for pharmaceutical applications. chemistryviews.org While direct metal-free syntheses of this compound are not extensively documented in dedicated studies, the principles of metal-free synthesis of related N-heterocycles can be conceptually applied.
Metal-free approaches for the synthesis of five-membered nitrogen heterocycles like pyrroles and pyrazoles often rely on acid or base catalysis, or thermal conditions to promote cyclization and condensation reactions. nih.govresearchgate.net For instance, the synthesis of multi-substituted pyrroles has been achieved through metal- and solvent-free approaches utilizing iodine as a catalyst. nih.gov Another strategy involves base-catalyzed intramolecular cyclization of amide precursors to form functionalized indoles, which share the pyrrole ring with the target compound. chemistryviews.org These methodologies suggest that a metal-free synthesis of pyrrolothiazoles could potentially be designed by employing strong organic bases or acids to catalyze the key bond-forming steps.
| Reaction Type | Catalyst/Conditions | Heterocycle Formed | Potential Relevance |
| [3+2] Cycloaddition | Iodine/DMF | 5-amino-1H-pyrrole-2-carboxylates nih.gov | Formation of the pyrrole ring |
| Intramolecular Cyclization | DBN (base) | 3-nitro-2-(per)fluoroalkyl indoles chemistryviews.org | Pyrrole ring formation without metal catalysis |
| Annulation | Trifluoroacetic acid | Pyrazoles and Chromenopyrazoles researchgate.net | Metal-free ring formation |
The development of a dedicated metal-free synthesis for this compound would likely involve the strategic use of organocatalysts or simply thermal induction to construct the fused ring system from acyclic or monocyclic precursors.
Annulation of Ferrocene-Containing Precursors
The incorporation of organometallic moieties like ferrocene (B1249389) into heterocyclic structures is a strategy to create compounds with unique electrochemical and biological properties. The synthesis of ferrocene-containing pyrrolothiazole analogues can be envisioned through the annulation of ferrocene-bearing precursors.
Palladium-catalyzed annulation reactions have been successfully employed in the enantioselective synthesis of planar chiral ferrocenes. beilstein-journals.org This methodology involves the coupling of N,N-disubstituted aminomethyl ferrocene derivatives with diarylethynes. beilstein-journals.org While this specific example leads to a different final structure, the underlying principle of using a metal catalyst to facilitate the formation of a new ring fused to a ferrocene precursor is highly relevant.
The synthesis of ferrocene-benzofuran hybrids has also been achieved through palladium- and copper-catalyzed reactions, demonstrating the versatility of transition metals in coupling a ferrocene unit with a heterocyclic core. mdpi.com A hypothetical route to a ferrocenyl-pyrrolo[2,1-b]thiazole could involve the reaction of a ferrocene-containing building block with a suitable thiazole or pyrrole derivative, where a transition metal catalyst facilitates the final ring-closing annulation step.
| Ferrocene Precursor | Coupling Partner | Catalyst | Product Type |
| N,N-disubstituted aminomethyl ferrocene | Diarylethyne | Pd(OAc)2 beilstein-journals.org | Planar chiral ferrocenes beilstein-journals.org |
| 3-iodo-2-phenylbenzofuran | Aminomethylferrocene | Heterogeneous Pd catalyst mdpi.com | Ferrocene-benzofuran hybrid mdpi.com |
The rich electrochemistry of ferrocene makes its derivatives interesting targets for materials science and medicinal chemistry, justifying the development of synthetic routes to ferrocenyl-substituted pyrrolothiazoles.
Ring Contraction Reactions in Fused Heterocycles
Ring contraction reactions represent an elegant and often powerful strategy for the synthesis of strained or otherwise difficult to access ring systems. A novel synthetic approach to the pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole (B30560) scaffold, an analogue of pyrrolo[2,1-b]thiazole, has been developed based on the ring contraction of a 1,4-thiazine ring. beilstein-journals.orgnih.gov
This methodology involves the treatment of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgbenzothiazine-1,2,4-triones with nucleophiles such as alkanols, benzylamine, or arylamines. beilstein-journals.orgsemanticscholar.org The reaction proceeds through a nucleophile-induced 1,4-benzothiazine ring contraction. nih.gov The key step is the cleavage of an S-C bond within the 1,4-benzothiazine moiety by the nucleophile. beilstein-journals.org This generates a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes an intramolecular cyclization to yield the target pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazole. beilstein-journals.orgnih.gov
This strategy highlights the transformation of a larger heterocyclic ring into a more compact, fused system, and its success with pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles suggests its potential applicability for the synthesis of other pyrrolothiazole derivatives.
| Starting Material | Reagent | Key Transformation | Product |
| 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgbenzothiazine-1,2,4-triones | Nucleophiles (e.g., alkanols, amines) beilstein-journals.org | Nucleophile-induced 1,4-thiazine ring contraction beilstein-journals.orgnih.gov | Pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles beilstein-journals.org |
Another conceptually related example is the electrochemical ring-contraction of Hantzsch esters and their pyridine (B92270) derivatives to afford polysubstituted pyrroles. rsc.org This transformation involves the extrusion of a molecular fragment from the starting ring to yield the smaller pyrrole ring, demonstrating the broader utility of ring contraction in heterocyclic synthesis. rsc.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the this compound core is crucial for exploring the structure-activity relationships of this class of compounds. The synthetic strategies often involve the ring annulation of appropriately functionalized pyrroles or thiazoles. stthomas.ac.in
One common approach begins with the synthesis of a substituted thiazole ring, which is then elaborated to form the fused pyrrole ring. For instance, α-aroyl ketene-N,S-acetals, prepared from the reaction of β-oxothioamides with phenacyl bromides, can undergo sequential cyclizations under microwave irradiation to afford pyrrolo[2,1-b]thiazol-6-ones in good yields. stthomas.ac.in This one-pot, double cyclization is a regioselective process that allows for the introduction of a variety of functional groups. stthomas.ac.in
The synthesis of substituted pyrrolo[2,1-b]thiazoles linked to carbohydrate moieties has also been reported, where the key step is a microwave-assisted N-alkylation of a thiazole intermediate. conicet.gov.ar This demonstrates the feasibility of introducing complex and diverse substituents at various positions of the heterocyclic scaffold. The synthesis methods can be broadly categorized based on the starting materials: modification of thiazole derivatives, modification of other heterocycles, or synthesis from acyclic precursors. researchgate.net
| Precursor Type | Key Reaction | Type of Substituent Introduced |
| β-oxothioamides and phenacyl bromides | Sequential cyclization under microwave irradiation stthomas.ac.in | Aroyl groups, alkyl groups stthomas.ac.in |
| Substituted thiazoles | Microwave-assisted N-alkylation conicet.gov.ar | Carbohydrate moieties conicet.gov.ar |
| Thiosemicarbazone derivatives | Condensation and cyclization mdpi.com | Arylidenehydrazinyl groups mdpi.com |
The ability to synthesize a wide range of substituted derivatives is essential for the development of this compound-based compounds with tailored properties for various applications.
Advanced Spectroscopic Characterization Techniques and Interpretation for Pyrrolo 2,1 B Thiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the constitution of organic molecules in solution. For 3-Methylpyrrolo[2,1-b]thiazole, a suite of one- and two-dimensional NMR experiments provides unambiguous evidence for its structure.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. In the pyrrolo[2,1-b]thiazole ring system, the protons on the pyrrole (B145914) and thiazole (B1198619) rings resonate in the aromatic region. The chemical shifts are influenced by the electron-donating or withdrawing nature of the fused heterocyclic system and any substituents.
For the parent this compound, the protons on the bicyclic core are expected in distinct regions. The methyl group at the C3 position would appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The protons on the pyrrole moiety (H5, H6, H7) and the thiazole moiety (H2) would have characteristic chemical shifts and coupling patterns that are crucial for their assignment. Protons adjacent to the sulfur and nitrogen heteroatoms are particularly sensitive to their electronic environment.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and experimental conditions.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 2.0 – 2.5 | Singlet (s) |
| H2 | 6.5 – 7.0 | Singlet (s) or Doublet (d) |
| H5 | 6.8 – 7.5 | Doublet (d) or Multiplet (m) |
| H6 | 6.2 – 6.8 | Doublet of doublets (dd) or Multiplet (m) |
| H7 | 7.0 – 7.8 | Doublet (d) or Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts for the carbons in the this compound skeleton are characteristic of heterocyclic aromatic systems. The bridgehead carbon (C7a) and carbons adjacent to heteroatoms (C2, C3, C5, C7) show distinct resonances. The methyl carbon will appear significantly upfield, typically below δ 20 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and experimental conditions.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10 – 20 |
| C2 | 110 – 120 |
| C3 | 125 – 135 |
| C5 | 115 – 125 |
| C6 | 105 – 115 |
| C7 | 110 – 120 |
| C7a (bridgehead) | 130 – 140 |
While 1D NMR spectra provide chemical shifts, 2D NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyrrole ring (e.g., H5-H6, H6-H7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For example, the proton signal for the methyl group would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is critical for piecing together the entire carbon skeleton and positioning substituents. For instance, the methyl protons at C3 would show a correlation to the C2 and C3 carbons, confirming the position of the methyl group on the thiazole ring. Correlations from H2 to C7a or H7 to C5 would help to confirm the fused ring structure.
In certain substituted pyrrolo[2,1-b]thiazoles, particularly those with bulky groups or groups capable of forming intramolecular hydrogen bonds, restricted rotation around a single bond can lead to the existence of rotational isomers (rotamers). rsc.orgrsc.org This phenomenon is observable by NMR spectroscopy, where separate sets of signals appear for each rotamer at room temperature.
Temperature-dependent NMR studies are employed to investigate such dynamic processes. As the temperature is increased, the rate of interconversion between the rotamers increases. Eventually, a temperature is reached where the exchange is so rapid on the NMR timescale that the separate signals for the two isomers broaden and merge into a single, averaged signal. This temperature is known as the coalescence temperature. rsc.org Analysis of the spectra at different temperatures can provide thermodynamic data about the rotational barrier. While this compound itself is unlikely to exhibit significant rotational isomerism, derivatives with, for example, an aldehyde or amide group at the C5 or C7 position could show this behavior. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₇NS), the expected exact mass can be calculated, and the molecular ion peak (M⁺) in the mass spectrum would confirm its elemental composition.
The fragmentation of the molecular ion under electron impact (EI-MS) would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for sulfur- and nitrogen-containing heterocycles include the loss of HCN, methyl radical (•CH₃), or cleavage of the heterocyclic rings. arkat-usa.orgresearchgate.net The resulting fragment ions provide a fingerprint that helps to confirm the structure. For instance, the cleavage of the thiazole ring could be a prominent fragmentation pathway.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a hybrid technique that combines the separation power of HPLC with the detection specificity of MS. ekb.eg This method is invaluable for confirming the purity of a synthesized sample of this compound. The HPLC separates the target compound from any impurities or starting materials. The eluent is then directed into the mass spectrometer, which provides a mass spectrum for each separated component. This confirms the identity of the main peak as this compound by its molecular weight and provides molecular weights for any impurities present in the sample. ekb.egresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
For this compound, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent functional groups. The fused pyrrolo[2,1-b]thiazole ring system gives rise to a unique fingerprint region in the spectrum, which is characteristic of the molecule as a whole.
The primary vibrational modes anticipated for this compound include:
C-H Vibrations: The molecule contains both aromatic-like C-H bonds on the pyrrole and thiazole rings, and aliphatic C-H bonds in the methyl group. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are expected to appear in the 2975-2850 cm⁻¹ range. C-H bending vibrations for the aromatic rings and the methyl group would be found at lower frequencies.
C=C and C=N Stretching Vibrations: The pyrrolo[2,1-b]thiazole core contains several C=C and C=N double bonds. The stretching vibrations of these bonds are expected to produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. The precise positions of these bands are influenced by the electronic effects of the fused ring system.
C-N and C-S Stretching Vibrations: The stretching vibrations of the C-N and C-S single bonds within the heterocyclic rings typically occur in the 1350-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. These absorptions can be weaker and more difficult to assign definitively than the double bond vibrations.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorption bands in this area is unique to a particular molecule and can be used for definitive identification by comparison with a reference spectrum.
A representative, hypothetical IR data table for this compound is presented below to illustrate how such data would be reported. Please note that these are expected values and have not been experimentally verified from the available literature.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~1610 | Strong | C=C/C=N Ring Stretch |
| ~1540 | Strong | C=C/C=N Ring Stretch |
| ~1460 | Medium | CH₃ Asymmetric Bend |
| ~1380 | Medium | CH₃ Symmetric Bend |
| ~1250 | Medium | C-N Stretch |
| ~750 | Strong | C-S Stretch / Out-of-plane C-H Bend |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide the following key structural parameters:
Confirmation of Connectivity: The analysis would unequivocally confirm the fused pyrrolo[2,1-b]thiazole ring system and the position of the methyl group at the C3 position.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-S, C-H) and bond angles within the molecule would be obtained. This data is invaluable for understanding the electronic structure and potential strain within the fused ring system.
Planarity of the Ring System: The analysis would reveal the degree of planarity of the pyrrolo[2,1-b]thiazole bicycle. Deviations from planarity can have significant implications for the molecule's aromaticity and reactivity.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces. These interactions are important for understanding the solid-state properties of the compound, such as its melting point and solubility.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 956.25 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.350 |
| R-factor | 0.045 |
Mechanistic Organic Transformations and Reactivity Studies of Pyrrolo 2,1 B Thiazole Systems
Electrophilic Substitution Reactions on the Pyrrolo[2,1-b]thiazole Core
The pyrrolo[2,1-b]thiazole nucleus is generally susceptible to electrophilic attack due to the electron-rich nature of the pyrrole (B145914) moiety. The substitution pattern is largely governed by the electronic effects of the fused thiazole (B1198619) ring and any existing substituents on the pyrrole ring.
While specific protonation studies on 3-Methylpyrrolo[2,1-b]thiazole are not extensively documented, analogies can be drawn from related heterocyclic systems. The nitrogen atom of the thiazole ring is generally considered the most basic site and is prone to protonation in acidic media. However, within the pyrrolo[2,1-b]thiazole system, the carbon atoms of the pyrrole ring are also potential sites for electrophilic attack by a proton. H-D exchange studies on related aromatic heterocycles often reveal the most nucleophilic carbon positions. For the broader class of pyrrolo[2,1-b]thiazoles, theoretical calculations and experimental data on electrophilic substitution suggest that the C5 and C7 positions are the most electron-rich and, therefore, the preferred sites of attack. The presence of a methyl group at the 3-position is expected to further activate the pyrrole ring towards electrophilic substitution.
Electrophilic substitution reactions provide a powerful tool for the functionalization of the this compound core. Various carbon and non-carbon electrophiles have been employed to introduce new substituents onto the pyrrole ring.
One of the most significant reactions in this class is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring. While specific studies on this compound are limited, research on closely related derivatives provides valuable insights. For instance, the Vilsmeier reaction on 3,6-dimethylpyrrolo[2,1-b]thiazole and 2,3,6-trimethylpyrrolo[2,1-b]thiazole has been utilized in the synthesis of the corresponding 5-thiocarbaldehydes. This suggests that the C5 position is a primary site for formylation in 3-methyl substituted pyrrolo[2,1-b]thiazoles.
The following table summarizes the expected outcomes of electrophilic substitution on the this compound core based on studies of related compounds.
| Reaction | Electrophile | Reagents | Expected Major Product(s) |
| Vilsmeier-Haack Formylation | CH=N+Me2 | POCl3, DMF | 5-Formyl-3-methylpyrrolo[2,1-b]thiazole |
| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | 5-Acyl-3-methylpyrrolo[2,1-b]thiazole |
| Nitration | NO2+ | HNO3, H2SO4 | 5-Nitro-3-methylpyrrolo[2,1-b]thiazole |
| Halogenation | X+ | NBS, NCS, Br2 | 5-Halo-3-methylpyrrolo[2,1-b]thiazole |
Note: The regioselectivity is inferred from studies on analogous pyrrolo[2,1-b]thiazole derivatives.
Chemical Transformations Involving Active Methylene (B1212753) Groups
The introduction of a formyl group at the 5- or 7-position of the this compound ring opens up avenues for further chemical transformations. The aldehyde functionality can participate in condensation reactions with various active methylene compounds, leading to the formation of new carbon-carbon bonds and the synthesis of more complex derivatives.
For example, a 5-formyl-3-methylpyrrolo[2,1-b]thiazole derivative can undergo Knoevenagel condensation with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction would yield a vinyl-substituted pyrrolo[2,1-b]thiazole, a versatile intermediate for the synthesis of other heterocyclic systems.
Regio- and Stereochemical Control in Cycloaddition Reactions
Cycloaddition reactions are powerful synthetic tools for the construction of complex polycyclic molecules. The pyrrolo[2,1-b]thiazole system, with its diene-like character in the pyrrole ring, can potentially participate in cycloaddition reactions. Both [4+2] (Diels-Alder) and [3+2] cycloadditions are conceivable.
While specific examples involving this compound are scarce in the literature, related imidazo[2,1-b]thiazole (B1210989) systems have been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles. The regiochemistry and stereochemistry of these reactions are often highly controlled, leading to the formation of specific isomers. The presence of the methyl group at the 3-position in this compound would be expected to influence the facial selectivity of the cycloaddition, potentially leading to a high degree of stereocontrol.
Thermolytic Transformations and In Situ Generation of Reactive Intermediates
Computational Chemistry and Theoretical Investigations of Pyrrolo 2,1 B Thiazoles
Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum-chemical calculations have been effectively employed to predict the electronic structure and reactivity of the pyrrolo[2,1-b]thiazole core. These methods range from less computationally demanding semi-empirical techniques to more rigorous ab initio calculations, each providing valuable, albeit different, levels of insight.
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model 3), have been utilized to evaluate the most likely sites for proton attack on the pyrrolo[2,1-b]thiazole nucleus. researchgate.net These methods, which are simplified versions of the Hartree-Fock theory incorporating empirical parameters, are computationally efficient for assessing relative stabilities of protonated forms. uni-muenchen.denih.gov Studies on the parent pyrrolo[2,1-b]thiazole have shown that protonation is preferred at position 5. researchgate.net Comparative studies have indicated that the MNDO method, in particular, provides results that are qualitatively consistent with higher-level calculations for predicting these protonation sites. researchgate.net The primary goal of these methods is to determine the heats of formation for different protonated isomers, thereby identifying the most energetically favorable site for electrophilic attack. researchgate.netuni-muenchen.de
Table 1: Comparison of Semi-Empirical Methods
| Method | Full Name | Key Feature | Application to Pyrrolo[2,1-b]thiazoles |
|---|---|---|---|
| MNDO | Modified Neglect of Diatomic Overlap | Provides improved results over older methods like MINDO for heats of formation and molecular geometries. uomustansiriyah.edu.iq | Evaluation of protonation sites, showing good qualitative agreement with ab initio methods. researchgate.net |
| AM1 | Austin Model 1 | A reparameterization of MNDO, often improving the description of hydrogen bonds. nih.gov | Used for comparative analysis of proton attack centers on the heterocyclic system. researchgate.net |
| PM3 | Parametric Model 3 | A reparameterization of AM1, where non-bonded interactions are typically less repulsive. uomustansiriyah.edu.iq | Employed alongside MNDO and AM1 to provide a consensus on the most probable protonation sites. researchgate.net |
To gain a more accurate understanding of the geometric and electronic reorganization within the molecule upon protonation, ab initio calculations are employed. The 6-31G* basis set, for instance, provides a more reliable description of the intramolecular changes compared to semi-empirical methods. researchgate.net These calculations confirm the findings of semi-empirical methods regarding the most probable centers for proton attack and offer a more detailed picture of the resulting changes in bond lengths and angles. For the pyrrolo[2,1-b]thiazole system, ab initio calculations have been crucial in analyzing the intramolecular reorganization that accompanies the protonation process, yielding "chemically proper" and qualitatively coincident results with the MNDO method. researchgate.net
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has become a standard tool for investigating complex reaction mechanisms and predicting stereoselectivity in systems related to pyrrolo[2,1-b]thiazoles. nih.govmdpi.comnih.gov DFT calculations, often using functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying transition states and reaction pathways. researchgate.net These studies are critical for rationalizing experimentally observed outcomes and for designing new synthetic routes. mdpi.com
A key application of DFT in this context is the energetic and molecular orbital (MO) analysis of reaction intermediates. nih.govnih.gov For example, in the annulation reactions forming related dihydroferroceno nih.govuomustansiriyah.edu.iqpyrrolo[2,1-b]thiazol-5(8b)-ones, DFT modeling was used to propose a mechanism involving iminium intermediates. nih.govnih.gov By calculating the energies of these intermediates and their transition states, researchers can elucidate the reaction pathway. MO analysis helps in understanding the electronic interactions that govern the reactivity and selectivity of these intermediates. nih.govwayne.edu This includes examining the interactions between the frontier molecular orbitals of the reacting species.
Theoretical Studies on Photophysical and Electrochemical Properties
Theoretical methods are also vital for predicting and interpreting the photophysical and electrochemical properties of thiazole-containing compounds. These properties are intrinsically linked to the electronic structure of the molecule, particularly the energies of the frontier molecular orbitals. nih.govresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic and optical properties of a molecule. irjweb.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. researchgate.netnih.gov DFT calculations are widely used to compute these orbital energies. irjweb.comresearchgate.net For thiazole (B1198619) derivatives, a higher HOMO energy level suggests a greater ability to donate electrons, while a lower LUMO energy level indicates a greater ability to accept electrons. researchgate.net These calculations are essential for understanding charge transfer interactions within the molecule and for designing materials with specific electronic, photophysical, or electrochemical characteristics. irjweb.comnih.govrsc.org
Table 2: Key Parameters from HOMO-LUMO Calculations
| Parameter | Description | Significance for Pyrrolo[2,1-b]thiazoles |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher values suggest greater reactivity towards electrophiles. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower values suggest greater reactivity towards nucleophiles. researchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and the energy of the lowest electronic transition. A large gap implies high stability. nih.gov |
Redox Potential Behavior Simulations
The redox properties of pyrrolo[2,1-b]thiazole derivatives are crucial for understanding their potential applications in various fields, including materials science and medicinal chemistry, where electron transfer processes are fundamental. Computational simulations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the redox potentials of organic molecules. nih.govcanterbury.ac.nz These theoretical approaches allow for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to the oxidation and reduction potentials, respectively.
While specific computational studies on the redox potential of 3-Methylpyrrolo[2,1-b]thiazole are not extensively documented in the reviewed literature, the established methodologies for similar heterocyclic systems provide a framework for understanding its likely electrochemical behavior. For instance, theoretical calculations have been successfully used to predict the redox potentials of a wide range of organic molecules, including various N-heterocycles, by establishing linear correlations between computed LUMO energies and experimentally determined reduction potentials. nih.gov The accuracy of these predictions can be significantly enhanced by incorporating solvent effects through models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov
In related sulfur-nitrogen heterocyclic systems, computational methods have been instrumental in elucidating their electronic structures and reactivity, which are intrinsically linked to their redox behavior. mdpi.com For example, studies on thiazole-condensed germoles have shown that the introduction of the electron-deficient thiazole ring lowers both the HOMO and LUMO energy levels, indicating an enhanced electron-accepting capability. researchgate.net It is plausible that the pyrrolo[2,1-b]thiazole core, being an electron-rich system, would exhibit distinct redox characteristics that can be modulated by substituents. The introduction of a methyl group at the 3-position is expected to have a modest electron-donating effect, which would likely influence the energies of the frontier molecular orbitals and, consequently, the oxidation and reduction potentials of the molecule.
Future computational investigations focusing on this compound could provide precise values for its redox potentials and offer a deeper understanding of its electronic properties. Such studies would typically involve geometry optimization of the neutral and ionized species, followed by frequency calculations to ensure the structures correspond to energy minima. The redox potentials can then be calculated from the differences in the Gibbs free energies of the species in their different oxidation states.
Molecular Modeling for Structure-Activity Relationship (SAR) Derivations
Molecular modeling techniques are indispensable in modern drug discovery for elucidating the structure-activity relationships (SAR) of bioactive compounds. For the pyrrolo[2,1-b]thiazole scaffold, computational approaches such as quantitative structure-activity relationship (QSAR) analysis and molecular docking are employed to understand how structural modifications influence biological activity and to guide the design of more potent and selective derivatives.
The substitution pattern on the pyrrolo[2,1-b]thiazole core plays a critical role in determining the biological profile of these compounds. While direct and extensive SAR studies on a series of this compound analogs are limited in the available literature, valuable insights can be drawn from computational and experimental studies on closely related structures, such as imidazo[2,1-b]thiazole (B1210989) and other substituted pyrrolo[2,1-b]thiazole derivatives.
In the broader context of pyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560) derivatives, SAR studies have indicated that the nature of substituents on the pyrrole (B145914) and benzothiazole rings significantly impacts their anticancer activity. nih.gov For instance, the presence of specific aromatic and heteroaromatic moieties can enhance cytotoxicity against various cancer cell lines. nih.gov Similarly, for chiral 1H,3H-pyrrolo[1,2-c]thiazoles, a different isomer of the core ring system, the presence of an aryl group at the 3-position and a methyl group at the 5-position were found to be important for antiproliferative activity. researchgate.net
Molecular docking studies on various thiazole-containing compounds have further elucidated the binding modes of these molecules with their protein targets. nih.govbiointerfaceresearch.com These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for biological activity. For a hypothetical series of this compound derivatives, molecular docking could be used to predict their binding affinities and orientations within the active site of a target protein, thereby rationalizing observed SAR and guiding the design of new analogs with improved potency.
The following table summarizes the influence of substituents on the biological activity of related pyrrolo-thiazole and imidazo-thiazole systems, providing a basis for understanding the potential SAR of this compound derivatives.
| Compound Series | Position of Substitution | Substituent Effect on Activity | Biological Activity |
|---|---|---|---|
| 3-Methyl-imidazo[2,1-b]thiazoles | Various | Specific substitutions led to potent inhibition. | Antifolate (DHFR inhibition) |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | Pyrrole and Benzene rings | Aryl and heteroaryl groups influenced cytotoxicity. | Anticancer |
| 1H,3H-Pyrrolo[1,2-c]thiazoles | C3 and C5 | Aryl group at C3 and methyl group at C5 were important for activity. | Antiproliferative |
Mechanistic Insights into the Biological Relevance of Pyrrolo 2,1 B Thiazole Derivatives
Investigations into Antitumor Mechanisms
Research into the antitumor activity of pyrrolo[2,1-b]thiazole derivatives has unveiled a multifaceted mechanism of action, primarily centered on the disruption of DNA integrity and the mitotic machinery essential for cancer cell proliferation. These compounds have been shown to engage with fundamental cellular processes, leading to cell death and the suppression of tumor growth.
DNA Interstrand Cross-Linking
A key antitumor mechanism identified for certain pyrrolo[2,1-b]thiazole derivatives is their ability to induce DNA interstrand cross-linking. nih.gov A study involving a series of novel 2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles and their corresponding bis(alkylcarbamate) derivatives demonstrated this capability. nih.gov An alkaline agarose gel shifting assay confirmed that these newly synthesized compounds were potent inducers of DNA interstrand cross-links. nih.gov This type of DNA lesion is particularly cytotoxic as it prevents the separation of DNA strands, thereby blocking critical cellular processes such as replication and transcription, ultimately leading to cell death. The bis(alkylcarbamate) derivatives were found to be generally more cytotoxic than their bis(hydroxymethyl) counterparts against various human tumor cell lines. nih.gov
Cell Cycle Arrest and Apoptosis Induction Pathways
Beyond direct DNA damage, pyrrolo[2,1-b]thiazole derivatives have been shown to exert potent antimitotic effects, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. One study identified a benzo[d]pyrrolo[2,1-b]thiazole derivative, referred to as compound 1, which effectively inhibited the proliferation of tumor-derived cells such as HeLa and HCT116. nih.gov This inhibition was attributed to the compound's antimitotic activity, which caused cells to arrest in the mitosis (M) phase of the cell cycle. nih.gov Subsequently, this cell cycle disruption leads to the activation of apoptotic pathways, resulting in the elimination of the cancerous cells. nih.gov
The induction of apoptosis is often mediated through the intrinsic or mitochondrial pathway. A crucial event in this pathway is the depolarization of the mitochondrial membrane. While studies specifically on 3-methylpyrrolo[2,1-b]thiazole are detailed in other mechanisms, research on related thiazole-containing compounds has shown a clear link to mitochondrial dysfunction. For instance, certain novel thiazole (B1198619) derivatives have been evaluated for their influence on mitochondrial depolarization as part of their anticancer mechanism. nih.gov Similarly, the apoptosis-inducing properties of some imidazo[2,1-b]thiazole (B1210989) conjugates have been confirmed by measuring the loss of mitochondrial membrane potential. nih.gov
Mitochondria are the primary source of reactive oxygen species (ROS) within a cell. nih.govnih.gov The disruption of the mitochondrial respiratory chain can lead to an electron leak and increased production of superoxide anions, a primary form of ROS. nih.govnih.gov This chronic elevation in ROS levels can cause oxidative damage to DNA, proteins, and lipids, fostering progressive cell dysfunction that culminates in apoptosis. nih.govnih.gov Therefore, the depolarization of the mitochondrial membrane by thiazole-related compounds is a significant step in triggering apoptosis.
A precise and critical step during mitosis is the proper alignment of chromosomes at the metaphase plate. The antimitotic activity of benzo[d]pyrrolo[2,1-b]thiazole derivatives has been directly linked to the disruption of this process. The cell cycle arrest observed with these compounds occurs during mitosis and is a direct consequence of their interference with proper chromosome alignment. nih.gov This failure of chromosomes to align correctly activates the spindle assembly checkpoint, preventing the cell from proceeding to anaphase and ultimately triggering apoptosis.
Inhibition of Specific Mitotic Kinesins (e.g., CENP-E)
The molecular target responsible for the observed interference with chromosome alignment has been identified as a specific mitotic kinesin. Kinesins are motor proteins that play essential roles in intracellular transport, including the movement of chromosomes during mitosis. Screening of a small-molecule chemical library identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of the kinesin centromere-associated protein E (CENP-E). nih.govuni-freiburg.de
CENP-E is a critical kinesin involved in the attachment of chromosomes to the spindle microtubules and their subsequent congression to the metaphase plate. nih.gov The study revealed that benzo[d]pyrrolo[2,1-b]thiazole derivatives selectively inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain, thereby disrupting its function. nih.gov This selective inhibition highlights the potential of these compounds as targeted anticancer agents, as CENP-E is a key protein in the mitotic progression of cells. nih.gov
Further investigation into the mechanism of CENP-E inhibition revealed the nature of the interaction between the pyrrolo[2,1-b]thiazole derivatives and the kinesin. In a steady-state ATPase assay, the lead compound exhibited ATP-competitive inhibitory behavior. nih.gov This indicates that the compound binds to the ATP-binding site of the CENP-E motor domain, competing with ATP, the energy source for the motor protein's activity. This mode of inhibition is distinct from other known CENP-E inhibitors, such as GSK923295, suggesting that these derivatives represent a new class of CENP-E targeting agents with a unique interaction profile. nih.gov
Research Findings on Pyrrolo[2,1-b]thiazole Derivatives
| Compound Class | Mechanism of Action | Key Findings | Target Protein |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivatives | DNA Interstrand Cross-Linking | Bis(alkylcarbamate) derivatives are potent inducers of DNA cross-links. nih.gov | DNA |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative (Compound 1) | Cell Cycle Arrest & Apoptosis | Induces mitotic arrest and subsequent apoptotic cell death in tumor cells. nih.gov | CENP-E |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative (Compound 1) | Interference with Chromosome Alignment | Disrupts proper alignment of chromosomes at the metaphase plate. nih.gov | CENP-E |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative (Compound 1) | Kinesin Inhibition | Selectively inhibits the ATPase activity of the CENP-E motor domain. nih.gov | CENP-E |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative (Compound 1) | ATP-Competitive Inhibition | Binds to the ATP-binding site of CENP-E, competing with ATP. nih.gov | CENP-E |
Antiviral Activity and Mechanistic Considerations
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. nih.gov Pyrrolo[2,1-b]thiazole derivatives, as part of the broader family of thiazole-containing compounds, have been investigated for their potential to inhibit a wide range of viruses. nih.gov
While direct studies on this compound against the Junín virus (JUNV), the causative agent of Argentine hemorrhagic fever, are not extensively detailed in available literature, research on the closely related imidazo[2,1-b]thiazole scaffold provides significant insights. Several 3,5-disubstituted imidazo[2,1-b]thiazole derivatives have demonstrated potent antiviral activity against JUNV in Vero cells. nih.govresearchgate.net The mechanism of action is primarily assessed through virus yield inhibition assays, which measure the reduction in the production of new viral particles in infected cells treated with the compound. nih.gov
Notably, certain carbohydrate derivatives of imidazo[2,1-b]thiazole have exhibited antiviral activity against JUNV that is superior to that of the reference drug, ribavirin. nih.gov This suggests that the fused thiazole ring system is a promising pharmacophore for the development of anti-JUNV agents. nih.gov The antiviral effect of favipiravir against JUNV has been shown to occur through the induction of transition mutations, confirming its role as a purine analogue against arenaviruses. plos.org
| Compound Class | Viral Model | Observed Effect | Reference Compound |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Junín virus (JUNV) | Inhibition of virus yield | Ribavirin |
While specific studies on isosteric replacements within pyrrolo[2,1-b]thiazoles and their effect on antiviral mechanisms are limited, the principle remains a key consideration for optimizing these compounds as antiviral agents. The thiadiazole ring, for example, is considered a bioisostere of the thiazole ring and can impart antiviral activity. nih.gov Such modifications can influence how the molecule interacts with viral enzymes or host-cell factors essential for viral replication.
Broader Spectrum Biological Activities and Underlying Principles (General Class)
Derivatives of pyrrolo[2,1-b]thiazole belong to the larger class of thiazole-containing compounds, which exhibit a wide array of biological activities. mdpi.com
The fusion of a pyrrole (B145914) ring with a thiazole moiety in a single molecular scaffold has been explored as a strategy to develop new antimicrobial agents. nih.gov The antibacterial and antifungal activity of these hybrid molecules is often attributed to their ability to interfere with essential microbial processes. biointerfaceresearch.com
The mechanism of action for thiazole-based antimicrobials can vary. Some derivatives act by inhibiting key enzymes in bacterial metabolic pathways. For example, some thiazole compounds have been found to inhibit mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid synthesis. nih.gov Others may exert their effect by disrupting the cell membrane integrity or by interfering with nucleic acid synthesis. The presence of different substituents on the pyrrolo[2,1-b]thiazole core can modulate the spectrum and potency of the antimicrobial activity. nih.gov
| Compound Class | Activity | Potential Mechanism | Target Organisms |
|---|---|---|---|
| Pyrrole-Thiazole Hybrids | Antibacterial, Antifungal | Enzyme inhibition (e.g., FabH), Cell membrane disruption | Gram-positive and Gram-negative bacteria, Fungi (e.g., Candida albicans) |
Thiazole derivatives have been investigated for their anti-inflammatory and antioxidant properties. nih.govmdpi.com The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of inflammation and pain. nih.gov Similarly, inhibition of iNOS leads to a decrease in the production of nitric oxide, a pro-inflammatory molecule. nih.gov
The antioxidant activity of these compounds is often associated with their ability to scavenge free radicals and reduce oxidative stress. scielo.brresearchgate.net Some thiazole derivatives have demonstrated the ability to protect against DNA damage induced by oxidative processes. researchgate.net This antioxidant capacity may also contribute to their anti-inflammatory effects by mitigating the oxidative damage that can perpetuate inflammatory responses. nih.gov
The potential of thiazole derivatives as antidiabetic agents has been an area of active research. rjptonline.orgresearchgate.net A primary mechanism underlying their antidiabetic effect is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. rjptonline.orgnih.gov By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn lowers postprandial blood glucose levels. nih.gov
The hepatoprotective effects of pyrrolo[2,1-b]thiazole derivatives are not as extensively documented but can be inferred from their antioxidant properties. Oxidative stress is a key factor in the pathogenesis of various liver diseases. By scavenging reactive oxygen species and reducing lipid peroxidation, these compounds may help protect liver cells from damage. scielo.br
Applications of Pyrrolo 2,1 B Thiazole Derivatives in Advanced Materials and Chemical Technologies
Development of Pyrrolo[2,1-b]thiazole-Based Photosensitizers
Derivatives of the pyrrolo[2,1-b]thiazole core structure have been investigated as effective photosensitizers, particularly in the context of renewable energy technologies. Their ability to absorb light and facilitate electron transfer processes makes them suitable for applications in photocatalysis.
Recent research has highlighted the potential of benzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile (BP) derivatives as metal-free organic sensitizers for photocatalytic hydrogen generation. When loaded onto an n-type semiconductor like platinized titanium dioxide (TiO₂), these compounds act as efficient light-harvesting units.
A study investigating a series of these derivatives demonstrated their capability to enhance hydrogen production significantly. The system's performance is attributed to the photophysical and electrochemical properties of the sensitizer (B1316253), which allow for effective light absorption and subsequent electron injection into the semiconductor's conduction band.
One particular derivative, when paired with TiO₂, exhibited a notable hydrogen generation rate of 3.32 mmol g⁻¹ h⁻¹ under irradiation at 420 nm. This performance underscores the potential of pyrrolo[2,1-b]thiazole-based dyes in the development of sustainable hydrogen energy systems. The apparent quantum yield (AQY) and turnover number (TON) for this system were also noteworthy, indicating efficient conversion of photons to hydrogen molecules.
Table 1: Performance of a Benzo[d]pyrrolo[2,1-b]thiazole-Based Photosensitizer in Photocatalytic Hydrogen Generation
| Parameter | Value |
|---|---|
| Hydrogen Generation Rate | 3.32 mmol g⁻¹ h⁻¹ |
| Apparent Quantum Yield (AQY) at 420 nm | 8.5% |
| Turnover Number (TON) | 3344 |
The efficiency of photocatalytic systems is critically dependent on the dynamics of electron transfer from the photo-excited dye to the semiconductor. Studies on benzo[d]pyrrolo[2,1-b]thiazole derivatives have utilized techniques such as photoemission spectroscopy to probe these ultrafast processes.
Upon light absorption, the sensitizer is excited to a higher energy state, from which it can inject an electron into the conduction band of the semiconductor, in this case, TiO₂. The viability of this process is governed by the relative energy levels of the dye's excited state and the semiconductor's conduction band edge. Computational and electrochemical studies are employed to evaluate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the sensitizers to ensure favorable energetics for electron transfer. The successful transfer of electrons from the pyrrolo[2,1-b]thiazole derivative to the semiconductor initiates the process of water splitting to produce hydrogen.
Role in the Design of Compound Libraries for Drug Discovery
The pyrrolo[2,1-b]thiazole scaffold has emerged as a valuable framework in the design and synthesis of compound libraries for drug discovery, particularly in the search for new anticancer agents. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for presenting pharmacophoric groups.
Screening of small-molecule chemical libraries has identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of centromere-associated protein E (CENP-E). nih.gov CENP-E is a kinesin motor protein that plays a crucial role in mitosis, making it a potential target for cancer therapy. nih.gov
One such derivative was found to selectively inhibit the ATPase activity of CENP-E in a manner competitive with ATP. nih.gov This compound demonstrated antiproliferative activity against tumor-derived cell lines, inducing cell cycle arrest at mitosis and subsequent apoptotic cell death. nih.gov The identification of these pyrrolo[2,1-b]thiazole derivatives as lead compounds opens new avenues for the development of kinesin-targeting anticancer drugs. nih.gov
Potential in Biotechnology as Growth Stimulants and Pigment Promoters in Algae
While research into the specific application of 3-Methylpyrrolo[2,1-b]thiazole as an algal growth stimulant or pigment promoter is not extensively documented in the available literature, broader studies on related thiazole-containing compounds have shown significant biological activity in aquatic microorganisms. For instance, certain thiazole-containing derivatives inspired by the natural allelochemical bacillamide A have been synthesized and evaluated for their effects on harmful algae.
These studies have primarily focused on the algicidal properties of such compounds, demonstrating potent inhibitory effects against various harmful algal species like Prorocentrum minimum, Skeletonema costatum, and Alexandrium pacificum. One compound, in particular, exhibited significantly higher potency than the natural product bacillamide A and the commonly used algicide copper sulfate (B86663) against S. costatum. The mechanism of action appears to involve the disruption of the antioxidant and photosynthetic systems within the algal cells, leading to cell wall rupture and leakage of cellular contents.
Although these findings relate to the inhibition of algal growth, they highlight the potent bioactivity of the thiazole (B1198619) scaffold towards algae. Further research could explore modifications of the pyrrolo[2,1-b]thiazole core to potentially elicit growth-promoting or pigment-enhancing effects in commercially valuable microalgae.
Integration into Novel Material Science Constructs
The chemical versatility of the pyrrolo[2,1-b]thiazole ring system lends itself to integration into novel material science constructs, particularly in the field of organic electronics. The fused heterocyclic structure can be a building block for creating larger, π-conjugated systems with interesting electronic and optical properties.
Research into related thiazole-containing systems has demonstrated their utility in the synthesis of conjugated polymers. These materials are of interest for applications such as organic semiconductors. For example, methods have been developed for the transition-metal-free homopolymerization of pyrrolo[2,3-d:5,4-d′]bisthiazoles. This approach allows for the creation of well-defined, electron-deficient π-conjugated polymers. Such polymers are foundational to the development of new organic electronic devices. While direct integration of this compound into such materials has not been specifically detailed, the principles established with related structures suggest a potential pathway for its use in creating novel functional materials.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Techniques for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and improve laboratory safety. Future research on 3-Methylpyrrolo[2,1-b]thiazole will likely prioritize the development of more sustainable synthetic methodologies. One promising approach involves the use of aqueous media for reactions, which minimizes the reliance on volatile and often toxic organic solvents. ufms.br For instance, synthesizing thiazole-imino derivatives has been successfully achieved in aqueous media, a technique that could be adapted for the pyrrolo[2,1-b]thiazole framework. ufms.br
Another key area is the exploration of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has already been shown to reduce reaction times significantly in the N-alkylation step for producing pyrrolo[2,1-b]thiazoles. conicet.gov.ar Further research could expand the use of microwave irradiation and other non-conventional energy sources like ultrasound to other steps in the synthesis of this compound, potentially leading to higher yields and cleaner reaction profiles. The use of eco-friendly and reusable catalysts, such as nano-catalysts, also presents a significant opportunity to enhance the sustainability of synthetic protocols. researchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesis | Source |
| Use of Aqueous Media | Reduces use of volatile organic solvents | ufms.br |
| Microwave Irradiation | Decreases reaction times and can improve yields | conicet.gov.ar |
| Eco-friendly Catalysts | Enhances reusability and reduces waste | researchgate.net |
Exploration of Novel Reaction Pathways and Reagents
Expanding the synthetic toolkit for creating this compound and its analogs is a critical future direction. This involves investigating novel reaction pathways that offer alternative and potentially more efficient routes to the core structure. One such avenue is the exploration of ring contraction or transformation reactions. For example, a novel approach has been developed for the synthesis of related pyrrolo[2,1-b] globalresearchonline.netnih.govbenzothiazoles through the nucleophile-induced ring contraction of 1,4-thiazine. beilstein-journals.org Applying similar strategies could provide new entry points to the this compound scaffold.
Advanced Structural Modifications for Tailored Reactivity and Specific Applications
Systematic structural modification of the this compound core is essential for fine-tuning its properties for specific applications, particularly in drug discovery. globalresearchonline.net Future research will focus on creating derivatives with substituents at various positions of the bicyclic ring system to modulate biological activity. For instance, the synthesis of pyrrolo[2,1-b]thiazoles with substitutions at the C-2 and C-5 positions has been explored to evaluate their antiviral activity. conicet.gov.ar This strategy of targeted substitution can be expanded to introduce a wide array of functional groups, including carbohydrate moieties, halogens, and other pharmacophoric elements, to enhance potency and selectivity.
The combination of the pyrrolo[2,1-b]thiazole scaffold with other biologically active heterocyclic rings, such as coumarins or benzofurans, is another promising strategy. nih.govfrontiersin.org This molecular hybridization approach can lead to compounds with multi-target activity, which is advantageous for treating complex diseases like cancer. nih.gov Designing and synthesizing novel series of fused systems, such as benzo conicet.gov.arbeilstein-journals.orgimidazo[2,1-b]thiazole (B1210989) derivatives, has been shown to yield potent inhibitors of specific biological targets like the epidermal growth factor receptor (EGFR). mdpi.com Applying these advanced design strategies to the this compound core could lead to the development of new therapeutic agents.
| Modification Strategy | Target Application | Example from Related Compounds |
| C-2/C-5 Substitution | Antiviral Agents | Introduction of carbohydrate and p-halophenyl groups conicet.gov.ar |
| Molecular Hybridization | Anticancer, Antioxidant Agents | Fusion with coumarin (B35378) or benzofuran (B130515) moieties nih.govfrontiersin.org |
| Scaffold Hopping/Fusion | Targeted Enzyme Inhibition | Creation of benzo conicet.gov.arbeilstein-journals.orgimidazo[2,1-b]thiazole EGFR inhibitors mdpi.com |
Deeper Mechanistic Elucidation of Biological Actions and Target Interactions
A fundamental goal for future research is to move beyond identifying biological activity to understanding the precise molecular mechanisms through which this compound and its derivatives exert their effects. This requires the identification of specific cellular targets, such as enzymes or receptors. Derivatives of related fused thiazole (B1198619) systems have been identified as promising inhibitors of crucial cancer-related proteins like centromere-associated protein E (CENP-E) and dual EGFR/VEGFR-2 kinases. beilstein-journals.orgnih.gov A key future task will be to screen this compound derivatives against a panel of such targets to pinpoint their specific molecular partners.
Once a target is identified, computational methods like molecular docking can provide critical insights into the binding interactions between the compound and the protein's active site. scialert.net These in silico studies can predict binding modes and guide the rational design of new analogs with improved affinity and specificity. Such computational approaches, combined with experimental validation through enzymatic assays and structural biology techniques like X-ray crystallography, will be instrumental in elucidating the structure-activity relationships (SAR). A thorough understanding of these target interactions is paramount for optimizing lead compounds and advancing them through the drug development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
